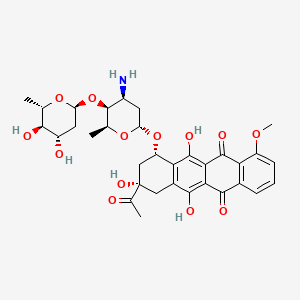

4'-Epi-4'-(2-deoxyfucose)daunomycin

Beschreibung

Contextualization of Anthracyclines as Glycosidic Natural Products and Chemotherapeutic Agents

Anthracyclines are a significant class of naturally occurring compounds isolated from Streptomyces bacteria. nih.gov Structurally, they are glycosidic natural products, characterized by a tetracyclic aglycone core linked to one or more sugar moieties. nih.gov First discovered in the mid-20th century, with daunorubicin (B1662515) (also known as daunomycin) being identified in 1964 from Streptomyces peucetius, these compounds quickly became some of the most effective and widely used chemotherapeutic agents. nih.govhealthline.com

Their primary mechanism of action against cancer cells involves the intercalation of their planar aglycone between DNA base pairs and the inhibition of topoisomerase II, an enzyme essential for DNA replication. nih.govmedscape.com This dual action disrupts DNA synthesis and repair, ultimately leading to cancer cell death. healthline.com Anthracyclines, such as doxorubicin (B1662922) and daunorubicin, exhibit broad-spectrum activity and are mainstays in the treatment of various cancers, including leukemias, lymphomas, and solid tumors of the breast, lung, and ovary. nih.govhealthline.com

Despite their efficacy, the clinical application of anthracyclines is often limited by significant side effects, most notably a dose-dependent cardiotoxicity, which can lead to severe heart muscle damage. nih.govnih.govacc.org This major drawback has driven extensive research into developing new analogues with improved therapeutic profiles.

| Key Anthracycline Compounds |

| Compound Name |

| Daunorubicin |

| Doxorubicin |

| Epirubicin |

| Idarubicin |

Rationale for Synthetic Modification of Anthracycline Sugar Moieties and the Role of Glycodiversification

The sugar moiety of anthracyclines is not merely a passive component; it is essential for their biological activity. nih.govresearchgate.net The sugar portion interacts with the minor groove of DNA and influences the stability of the drug-DNA-topoisomerase II ternary complex, which is critical for its cytotoxic effect. nih.govresearchgate.net Recognizing the importance of the carbohydrate part, scientists have focused on its synthetic modification as a strategy to create novel anthracycline derivatives. nih.govresearchgate.net

This approach, known as glycodiversification, involves altering, replacing, or extending the sugar chain of the natural product. nih.gov The rationale for this strategy is multifaceted:

Enhancing Target Recognition: Modifications to the sugar can improve the drug's binding affinity and sequence selectivity for DNA. nih.govmdpi.com

Improving Pharmacological Profiles: Altering the sugar can affect the drug's solubility, cellular uptake, and tissue distribution.

Overcoming Drug Resistance: Some sugar modifications have been shown to help overcome P-glycoprotein-mediated drug resistance, a common mechanism by which cancer cells evade chemotherapy. researchgate.net

Reducing Toxicity: A key goal is to design analogues where the sugar modification dissociates the potent anticancer activity from the cardiotoxic side effects. researchgate.net

By systematically exploring this "glycodiversification," researchers aim to generate a library of new anthracyclines, providing insights into the structure-activity relationship and leading to the development of safer and more potent chemotherapeutic agents. nih.govnih.gov

Significance of 4'-Epi-4'-(2-deoxyfucose)daunomycin (MAR70) as a Daunorubicin Analogue

Within the landscape of anthracycline research, this compound, also known as MAR70, stands out as a significant synthetic analogue of daunorubicin. nih.gov Its structure is distinguished by the attachment of an additional sugar, a 2-deoxyfucose, to the 4'-hydroxyl group of the native daunosamine (B1196630) sugar of daunorubicin.

The significance of MAR70 lies in its unique interaction with DNA. X-ray diffraction analysis has revealed that the disaccharide chain of MAR70 occupies nearly the entire minor groove of the DNA double helix. nih.gov The second sugar makes contact with the sugar-phosphate backbone without altering the fundamental DNA binding interactions of the parent daunorubicin structure. nih.gov

A particularly noteworthy finding is the ability of MAR70 to form a covalent methylene (B1212753) bridge with DNA in the presence of formaldehyde. nih.gov This crosslinking occurs between the N3' amino group of the daunosamine sugar and the N2 of a 2-aminoadenine in a specific DNA sequence, a reaction not observed with the parent compound under similar conditions. nih.gov This spontaneous and efficient crosslinking highlights how the addition of a second sugar moiety can create a template for novel chemical reactivity. The study of MAR70 provides a crucial model for understanding how extending the carbohydrate portion of anthracyclines can influence DNA binding and offers a platform for designing drugs with more complex and potentially more selective interactions with their cellular targets. nih.gov

Structure

3D Structure

Eigenschaften

Molekularformel |

C33H39NO13 |

|---|---|

Molekulargewicht |

657.7 g/mol |

IUPAC-Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C33H39NO13/c1-12-27(37)18(36)9-22(44-12)47-32-13(2)45-21(8-17(32)34)46-20-11-33(42,14(3)35)10-16-24(20)31(41)26-25(29(16)39)28(38)15-6-5-7-19(43-4)23(15)30(26)40/h5-7,12-13,17-18,20-22,27,32,36-37,39,41-42H,8-11,34H2,1-4H3/t12-,13-,17-,18-,20-,21-,22-,27-,32+,33-/m0/s1 |

InChI-Schlüssel |

QTGKDZKONUUXOU-NIGIIATCSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2N)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)C)O)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2N)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)C)O)O |

Synonyme |

MAR 70 MAR-70 MAR70 |

Herkunft des Produkts |

United States |

Chemical Synthesis and Analog Generation of 4 Epi 4 2 Deoxyfucose Daunomycin

Strategies for Anthracycline Glycosylation and Semisynthesis

The formation of the glycosidic bond between a sugar molecule and the anthracycline aglycone (anthracyclinone) is a pivotal and often challenging step in the semisynthesis of new drug candidates. elsevierpure.com The stability of this bond and the stereochemical outcome of the reaction are paramount for the biological activity of the final compound. acs.org

The attachment of deoxysugars to an aglycone like daunomycinone (B1669838) is most commonly achieved through direct glycosylation, which involves the reaction of an activated, electrophilic deoxysugar donor with the nucleophilic hydroxyl group (at C-7) of the aglycone acceptor. acs.org Controlling the stereoselectivity of this reaction to favor the desired α-anomer, typical of natural anthracyclines, is a primary synthetic challenge. elsevierpure.com Several classes of glycosyl donors have been developed to address this. acs.orgnih.gov

Glycosyl Halides : Deoxy-sugar bromides and chlorides are classic donors activated under Koenigs-Knorr conditions, which typically employ silver salts as promoters to facilitate the reaction. acs.org Glycosyl fluorides are more stable donors that can be activated by a combination of reagents, such as silver perchlorate (B79767) (AgClO₄) and tin(II) chloride (SnCl₂). nih.gov Suitably protected 2-deoxy-2-fluoroglycosyl halides have been successfully coupled with daunomycinone in the synthesis of various analogs. acs.org Glycosyl iodides can also be used, often reacting with the potassium salt of the aglycone in the presence of a crown ether to yield the desired glycoconjugate. acs.orgnih.gov

Thioglycosides : These sulfur-linked sugar donors are valued for their stability and can be activated under a range of conditions. A common method involves activation with N-bromosuccinimide (NBS). nih.gov They can also be activated using light in the presence of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Other Donors : Trichloroacetimidates are another class of effective glycosyl donors. More recently, 1-O-silylated deoxysugars have been explored as stable and effective glycosyl donors in the synthesis of doxorubicin (B1662922) and daunorubicin (B1662515) analogs. elsevierpure.com

The choice of methodology is often dictated by the specific structure of the sugar donor and the aglycone acceptor to maximize yield and achieve the correct stereochemistry. elsevierpure.com

Table 1: General Methodologies for Deoxysugar Glycosylation

| Glycosyl Donor Type | Typical Activating Agent(s) | Key Features |

|---|---|---|

| Glycosyl Bromides/Chlorides | Silver Salts (e.g., Ag₂CO₃, AgOTf) | Classic Koenigs-Knorr conditions; selectivity depends on the specific salt. acs.org |

| Glycosyl Fluorides | AgClO₄ / SnCl₂ | More stable than other halides, allowing for controlled activation. acs.orgnih.gov |

| Thioglycosides | N-Bromosuccinimide (NBS); DDQ/light | Stable donors with versatile activation methods. nih.gov |

| Glycosyl Iodides | 18-crown-6 (with aglycone salt) | Used for direct displacement reactions. acs.orgnih.gov |

| Trichloroacetimidates | Lewis or Brønsted Acids | Highly reactive donors used in complex syntheses. nih.gov |

The synthesis of 4'-Epi-4'-(2-deoxyfucose)daunomycin requires the specific attachment of a 2-deoxyfucose moiety with a defined stereochemistry at the C-4' position that is epimeric to a more common configuration. This necessitates precise control during the glycosylation reaction. The synthesis of 2-deoxyglycosides is notoriously difficult due to the lack of a directing group at the C-2 position, which often leads to mixtures of anomers. nih.gov

To achieve high selectivity, chemists have developed specialized strategies. One such approach involves the use of a conformationally constrained 2-deoxyfucose thioglycoside donor. nih.gov By protecting the C-3 and C-4 hydroxyl groups as a cyclic acetal, the sugar ring is locked into a specific conformation. When this constrained donor is activated (e.g., with NBS), it reacts with a glycosyl acceptor with extremely high stereoselectivity. nih.gov The "Epi" configuration at the C-4' position is established by starting with a sugar precursor that already possesses the desired stereochemistry, such as a derivative of D-galactose, which is a C-4 epimer of D-glucose. usp.br The subsequent glycosylation reaction must then proceed in a way that preserves this stereocenter while forming the correct anomeric linkage at C-1'.

Precursor Chemistry and Intermediate Derivatization in Anthracycline Synthesis

The successful synthesis of anthracycline analogs relies heavily on the strategic preparation of precursor molecules, a process involving extensive intermediate derivatization. nih.gov This entails the use of protecting groups to mask reactive functionalities on both the sugar donor and the aglycone acceptor, preventing unwanted side reactions. elsevierpure.com

For the sugar precursor, such as a 2-deoxyfucose derivative, hydroxyl groups that are not involved in the glycosidic linkage must be protected. The choice of protecting group is critical. For instance, a 4-O-chloroacetyl group or an acid-labile triethylsilyl (TES) group can be used. elsevierpure.com These groups must be stable under the glycosylation conditions but readily removable during the final steps of the synthesis without degrading the sensitive anthracycline structure. elsevierpure.comusp.br Furthermore, the sugar must be derivatized at the anomeric carbon to create an effective leaving group (e.g., a halide or thioether), transforming it into a competent glycosyl donor. elsevierpure.comnih.gov

The aglycone, daunomycinone, also contains multiple hydroxyl groups that could potentially react with the activated sugar donor. Therefore, these are often protected before the glycosylation step. The final steps of the synthesis involve the careful removal of all protecting groups from both the sugar and aglycone to yield the target molecule. usp.br The use of precursors with latent functionality, such as an azido (B1232118) group in place of the amino group on the sugar, is another key strategy. The azido group is non-basic and unreactive during many synthetic steps but can be efficiently reduced to the required amino group at a late stage in the synthesis. elsevierpure.comusp.br

Divergent Synthetic Routes to Epimeric and Analogous Glycosides of Daunorubicin

A major goal in modern medicinal chemistry is the creation of compound libraries to screen for enhanced biological activity. nih.gov Divergent synthetic routes are employed to efficiently generate a wide range of anthracycline analogs from a common intermediate. acs.org This approach is particularly effective for creating epimeric and analogous glycosides of daunorubicin. elsevierpure.com

The core strategy involves preparing a single aglycone precursor, such as protected daunomycinone, and reacting it with a diverse set of prepared sugar donors. usp.br By synthesizing a variety of sugar synthons with different configurations (e.g., L-lyxo vs. L-arabino) or substitutions, chemists can produce a corresponding library of novel glycosides. elsevierpure.com

The synthesis of epimers, such as this compound, is a direct application of this principle. To create a C-4' epimer, one would perform the glycosylation using a sugar donor derived from a C-4 epimeric precursor, like a galactose- or gulose-based sugar instead of a glucose-based one. For example, the glycosylation of daunorubicinone with a 2-deoxy-galactosyl donor results in a product with a different stereochemistry at C-4' than if a 2-deoxy-glucosyl donor were used. usp.br This allows for the systematic investigation of how the spatial orientation of a single hydroxyl group on the sugar affects the drug's interaction with its biological targets, such as DNA. nih.gov

Table 2: Examples of Daunorubicin Analogs from Divergent Synthesis

| Aglycone | Sugar Precursor Example | Resulting Glycoside Class | Reference |

|---|---|---|---|

| Daunomycinone | 2-Azido glucosyl donor | 2'-Azido-glucoside of Daunorubicin | usp.br |

| Daunomycinone | 2-Deoxy galactosyl donor | 2'-Deoxy-4'-epi-glycoside of Daunorubicin | usp.br |

| Daunomycinone | L-lyxo-hexopyranose donor | Daunorubicin analog with L-lyxo sugar | elsevierpure.com |

This divergent approach, coupled with sophisticated methods for controlling stereochemistry during glycosylation, provides a powerful platform for re-exploring the anthracycline chemical space in the search for better anti-cancer compounds. nih.gov

Molecular Structure and Conformational Analysis of 4 Epi 4 2 Deoxyfucose Daunomycin

Three-Dimensional Structural Elucidation by X-ray Crystallography of Drug-DNA Complexes

X-ray crystallography has been instrumental in revealing the atomic-level details of how anthracyclines bind to DNA. Studies on daunomycin complexed with various DNA fragments have consistently shown that the planar aglycone chromophore intercalates between DNA base pairs, primarily at CpG steps. nih.govresearchgate.net The daunomycin molecule orients its long axis perpendicular to the long axis of the DNA base pairs. nih.govresearchgate.net The cyclohexene (B86901) A-ring and the attached amino sugar reside in the minor groove of the DNA double helix. nih.gov

Key interactions that stabilize the daunomycin-DNA complex include hydrogen bonds between the drug and the surrounding base pairs. For instance, the hydroxyl group at C9 and a water molecule have been observed to form hydrogen bonds with the N2 and N3 atoms of a guanine (B1146940) base. researchgate.net

Solution-State Conformations via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the conformation of molecules in solution, which can differ from their solid-state structures. For daunomycin and its analogs, NMR studies have been crucial in understanding the flexibility of the molecule, particularly the conformation of the daunosamine (B1196630) sugar and the glycosidic linkage. nih.gov

Studies on the closely related compound 4'-epiadriamycin, the 4'-epimer of doxorubicin (B1662922), have provided detailed information that can be extrapolated to 4'-Epi-4'-(2-deoxyfucose)daunomycin. nih.gov The proton and carbon chemical shifts are sensitive to the local electronic environment and stereochemistry. A full assignment of the 1H and 13C NMR spectra is a prerequisite for detailed conformational analysis.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Related 4'-Epimer (4'-Epiadriamycin) in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1' | 5.48 | 100.7 |

| H-2'a | 1.83 | 34.5 |

| H-2'b | 2.15 | 34.5 |

| H-3' | 3.75 | 69.8 |

| H-4' | 4.25 | 74.2 |

| H-5' | 4.62 | 65.9 |

| 5'-CH₃ | 1.35 | 17.1 |

Data is for 4'-epiadriamycin and serves as a reference for the expected chemical shifts in a similar chemical environment. nih.gov

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about through-space proximity of protons, allowing for the determination of the preferred conformation of the sugar ring and the orientation around the glycosidic bond. For 4'-epiadriamycin, these studies have revealed flexibility in the glycosidic angle. nih.gov

Computational Modeling of Molecular Dynamics and Energetics

Computational methods, such as molecular dynamics (MD) simulations, offer a powerful tool to explore the conformational landscape and energetics of molecules like this compound. These simulations can provide a dynamic picture of the molecule's behavior over time, complementing the static information from crystallography and the time-averaged data from NMR.

MD simulations on 4'-epiadriamycin, a structural relative, have been performed using inter-proton distance constraints obtained from 2D NOESY spectra to generate an optimized solution structure. nih.gov These studies have highlighted the significant flexibility of the glycosidic angle (C7-O7-C1'-C2'), which can adopt multiple conformations. nih.gov

Table 2: Calculated Conformational States of the Glycosidic Linkage in a Related 4'-Epimer (4'-Epiadriamycin)

| Conformer | Glycosidic Angle (C7-O7-C1'-C2') Range | Putative Biological Relevance |

| I | 156° - 161° | Less likely to be the primary active conformation |

| II | 142° - 143° | Considered the biologically relevant structure |

| III | 38° - 78° | Less likely to be the primary active conformation |

Data derived from restrained molecular dynamics studies on 4'-epiadriamycin. nih.gov

These different conformations are associated with distinct energy levels, and the relative populations of these states determine the conformational equilibrium. The specific stereochemistry of the 4'-Epi-2'-deoxyfucose moiety in the title compound would be expected to influence the energy landscape of these conformations, potentially favoring a different rotameric state around the glycosidic bond compared to other daunomycin analogs.

Distinctive Structural Features of the 4'-Epi-2'-Deoxyfucose Moiety

The sugar moiety of anthracyclines plays a critical role in their DNA binding and biological activity. The 4'-Epi-2'-deoxyfucose of the title compound possesses two key features that distinguish it from the daunosamine sugar of the parent compound: the epimerization at the 4'-position and the absence of the 2'-hydroxyl group.

The inversion of stereochemistry at C-4' from an equatorial hydroxyl group (in daunosamine) to an axial one in the 4'-epi configuration significantly alters the shape of the sugar ring and its potential interactions. An axial hydroxyl group will project differently into the minor groove of DNA, leading to a different pattern of hydrogen bonding and steric contacts compared to an equatorial group. This can have a profound impact on the binding affinity and sequence preference of the molecule.

Interactions of 4 Epi 4 2 Deoxyfucose Daunomycin with Nucleic Acids

DNA Intercalation Mechanisms and Binding Site Specificity

The primary mode of interaction for anthracyclines, including daunomycin and its analogues, with DNA is through intercalation, where the planar chromophore of the drug inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.netnih.gov This process is a critical step for the drug's cytotoxic effects. nih.gov

Binding Site Specificity:

Research indicates that daunomycin and its derivatives exhibit a preference for specific DNA sequences. The affinity of daunomycin for DNA generally increases with a higher guanine-cytosine (GC) content. nih.gov Studies have shown that the preferred binding sites often consist of triplets containing adjacent GC base pairs, which may be flanked by an adenine-thymine (AT) base pair. nih.gov Footprinting studies have identified protected sequences, which are rich in GC content, further supporting this specificity. nih.gov Computational studies have also explored the affinity of daunomycin for different base pair stacks, suggesting that while π-π stacking is the main stabilizing force, hydrogen bonding in the minor groove contributes significantly to sequence specificity. nih.gov

Recent all-atom simulations have provided a more dynamic view of the intercalation process, highlighting the initial formation of a hydrogen bond between the drug's amino group and the DNA backbone as a key step. nih.gov These simulations also reveal structural changes in the DNA upon binding, including an increase in the rise between base pairs, bending of the helix, and alterations in the width of the minor groove. nih.gov

Formation of Covalent Drug-DNA Adducts by 4'-Epi-4'-(2-deoxyfucose)daunomycin

Beyond non-covalent intercalation, certain anthracyclines can form covalent adducts with DNA, a process that can be facilitated by cellular components like formaldehyde. nih.govpsu.edu These adducts represent a more permanent form of DNA modification and contribute to the drug's biological activity. nih.gov

The formation of covalent adducts has been characterized at the molecular level. For instance, in the presence of formaldehyde, daunorubicin (B1662515) has been shown to form a stable covalent adduct with the DNA hexamer d(CGCGCG). rcsb.org High-resolution X-ray crystallography has revealed that a methylene (B1212753) bridge forms between the N3' of the daunosamine (B1196630) sugar and the N2 of a guanine (B1146940) base. rcsb.org This covalent linkage effectively cross-links the drug to the DNA.

Formaldehyde plays a crucial role in mediating the formation of these covalent adducts. nih.govpsu.edu It acts as a cross-linking agent, bridging the amino group of the anthracycline's sugar moiety to an amino group on a DNA base, most commonly the N2 of guanine. psu.edurcsb.org The close proximity of the drug's amino group and the guanine's amino group within the minor groove of the DNA-drug complex creates a favorable environment for this formaldehyde-mediated reaction. rcsb.org The resulting adducts are stable and can be detected in both cell-free systems and within cells. nih.govpsu.edu

The formation of these covalent adducts also exhibits sequence specificity. Studies with adriamycin, a closely related anthracycline, have shown that in the presence of a formaldehyde-releasing prodrug, adducts are predominantly formed at 5'-GC and 5'-GG sequences. nih.gov This specificity is consistent with the non-covalent binding preferences of the drug. The 3'-amino group on the sugar is critical for the formation of these adducts in a cellular context. nih.gov

Influence of the 4'-Epi-2'-Deoxyfucose Moiety on DNA Interaction Geometry

The sugar moiety of anthracyclines, including the 4'-Epi-2'-deoxyfucose of the compound , plays a significant role in the geometry of the DNA-drug complex. The stereochemistry of the sugar is crucial for effective binding. nih.gov The natural L-form of the sugar generally exhibits stronger binding compared to the D-form, indicating a stereospecific interaction with the DNA. nih.gov

Cellular and Subcellular Activity of 4 Epi 4 2 Deoxyfucose Daunomycin in Preclinical Models

Cellular Uptake Mechanisms and Intracellular Localization

The cellular uptake of the parent compound, daunorubicin (B1662515), is a rapid process. It is primarily administered intravenously and is quickly taken up by cells. patsnap.com Once inside the cell, daunorubicin's distribution is a key determinant of its cytotoxic activity. In many sensitive cancer cell lines, daunorubicin rapidly accumulates in the nucleus, where it can interact with its primary target, DNA. nih.gov However, in some cell types, particularly immature acute myeloid leukemia (AML) cells, daunorubicin has been observed to be sequestered in perinuclear vesicles, which may be associated with the Golgi apparatus. nih.gov This sequestration can limit the amount of drug reaching the nucleus and is considered a mechanism of intrinsic resistance. nih.gov The intracellular distribution can be visualized using fluorescence microscopy due to the intrinsic fluorescence of the daunorubicin molecule. nih.govresearchgate.net

The modifications in 4'-Epi-4'-(2-deoxyfucose)daunomycin could potentially alter its uptake and localization. The stereochemistry at the 4'-position of the daunosamine (B1196630) sugar is known to be important for the biological activity of anthracyclines. The epimerization at this position, creating a 4'-epi configuration, might influence the molecule's interaction with membrane transporters and its subsequent intracellular trafficking. The replacement of the daunosamine sugar with 2-deoxyfucose introduces a different sugar moiety. The absence of the hydroxyl group at the 2' position could affect the molecule's polarity and its ability to form hydrogen bonds, which might influence its passage through cellular membranes and its affinity for intracellular compartments.

Modulation of Cellular Pathways: Beyond Direct DNA Interaction

The primary mechanism of action for daunorubicin and other anthracyclines is the inhibition of topoisomerase II. medchemexpress.comwikipedia.org These enzymes are crucial for managing the topological state of DNA during replication and transcription. medchemexpress.com Daunorubicin intercalates into the DNA double helix and stabilizes the transient DNA-topoisomerase II complex. wikipedia.orgnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks (DSBs). medchemexpress.comnih.gov

Inhibition of DNA Replication and Transcription

By causing DNA damage and inhibiting topoisomerase II, daunorubicin effectively halts DNA replication and transcription. nih.gov The intercalation of the planar aromatic rings of daunorubicin between DNA base pairs distorts the helical structure, which can physically obstruct the progression of DNA and RNA polymerases. wikipedia.orgnih.gov The daunosamine sugar residue of daunorubicin sits (B43327) in the minor groove of the DNA, further stabilizing the drug-DNA complex. wikipedia.org In some contexts, daunorubicin has been shown to inhibit transcription in a promoter-specific manner, potentially by competing with transcription factors for binding to specific DNA sequences. nih.gov

The modifications in This compound are expected to retain the core DNA intercalating and topoisomerase II inhibitory functions, as the tetracyclic aglycone responsible for these activities remains unchanged. However, the altered sugar moiety could subtly modulate these interactions. The 4'-epi configuration and the 2-deoxyfucose sugar might alter the positioning of the sugar in the DNA minor groove, which could, in turn, affect the stability of the drug-DNA-topoisomerase II ternary complex and the efficiency of replication and transcription inhibition.

Induction of DNA Damage Responses

The accumulation of DNA double-strand breaks induced by daunorubicin triggers a robust DNA damage response (DDR). medchemexpress.comnih.gov This response involves the activation of signaling pathways, such as the ATM/Chk2 pathway, leading to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair. medchemexpress.comnih.gov If the damage is too extensive to be repaired, the DDR can initiate apoptosis (programmed cell death). nih.gov Daunorubicin is also known to generate reactive oxygen species (ROS), which can cause further DNA damage and contribute to its cytotoxicity. nih.govnih.gov

It is highly probable that This compound also induces a DNA damage response through the same fundamental mechanisms as daunorubicin. The extent and nature of the DDR may differ depending on the efficiency with which the analog induces DNA lesions. The structural modifications could influence the rate of ROS generation or the stability of the topoisomerase II-DNA cleavage complex, thereby modulating the intensity of the resulting DDR.

Mechanisms of Cellular Evasion and Resistance in Preclinical Settings

A major challenge in cancer chemotherapy with anthracyclines is the development of drug resistance. This can be intrinsic (present from the start of treatment) or acquired (developing during treatment). nih.govnih.gov

Interaction with Efflux Transporters (e.g., P-glycoprotein) and Strategies to Overcome Efflux

One of the most well-characterized mechanisms of resistance to daunorubicin is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp). patsnap.comnih.govnih.gov P-gp is a membrane-bound efflux pump that actively transports a wide range of xenobiotics, including daunorubicin, out of the cell, thereby reducing the intracellular drug concentration and its cytotoxic effect. patsnap.comnih.gov Strategies to overcome P-gp-mediated resistance often involve the co-administration of P-gp inhibitors, such as verapamil (B1683045) or cyclosporin (B1163) A, or the development of anthracycline analogs that are poor substrates for P-gp. nih.govmdpi.comresearchgate.net

Modifications to the daunosamine sugar of anthracyclines have been shown to be a promising strategy to circumvent P-gp-mediated resistance. nih.gov The amino group at the 3' position of daunosamine is crucial for recognition by P-gp. The structural changes in This compound , specifically the altered stereochemistry at the 4' position and the replacement of the sugar moiety, could significantly reduce its affinity for P-gp. This would lead to increased intracellular accumulation of the drug in resistant cells, potentially overcoming this major resistance mechanism.

| Drug | Interaction with P-glycoprotein | Effect of P-gp Inhibitors |

| Daunorubicin | Substrate, actively effluxed | Increased intracellular accumulation and cytotoxicity |

| Verapamil | Inhibitor | Blocks efflux of P-gp substrates |

| Cyclosporin A | Inhibitor | Blocks efflux of P-gp substrates |

| This compound (Inferred) | Potentially a poor substrate | Likely less impact on its cellular accumulation compared to daunorubicin |

Impact on Intrinsic and Acquired Resistance Mechanisms (e.g., DNA repair pathways)

Besides drug efflux, other resistance mechanisms to daunorubicin include decreased activity of topoisomerase II and alterations in apoptotic pathways, such as mutations in the p53 tumor suppressor gene. nih.gov Enhanced DNA repair capacity can also contribute to resistance by more efficiently repairing the DNA lesions induced by the drug. nih.gov Acquired resistance can involve the selection and expansion of cancer cell populations with these resistance mechanisms. nih.gov

The efficacy of This compound in the context of these resistance mechanisms would depend on its specific molecular interactions. If the compound is indeed a poor substrate for P-gp, it would be effective against tumors that have acquired resistance through this common pathway. Its ability to overcome resistance related to altered topoisomerase II or apoptotic pathways would depend on whether its mechanism of action is sufficiently different from that of the parent compound to bypass these specific alterations. The efficiency of DNA repair pathways in handling the DNA adducts formed by this analog would also be a critical determinant of its activity in resistant cells.

Structure Activity Relationships Sar of 4 Epi 4 2 Deoxyfucose Daunomycin Analogs

Correlating Fucose Moiety Stereochemistry and Modifications to Molecular Interactions

The sugar component of anthracyclines plays a critical role in their molecular interactions, including DNA binding and recognition by cellular transporters. The stereochemistry of the sugar is particularly important. For instance, studies on analogs of the related anthracycline, doxorubicin (B1662922), have highlighted the significance of the orientation of hydroxyl groups on the sugar. The epimerization of the hydroxyl group at the 4' position of the aminosugar in 4'-epi-doxorubicin, for example, results in a compound with a different activity profile compared to doxorubicin. nih.gov

In the context of fucose, a deoxysugar, its incorporation and stereochemistry would be expected to influence the molecule's polarity and its ability to form hydrogen bonds within the minor groove of DNA. The absence of the 2'-hydroxyl group, as in a 2-deoxyfucose moiety, can alter the sugar's pucker and flexibility, which in turn affects how the entire molecule docks with DNA. nih.gov Research on various fluorinated L-fucose analogs has demonstrated that modifications to the fucose ring can impact their metabolic processing and inhibitory activities. nih.gov

Comparative Analysis with Daunorubicin (B1662515) and Doxorubicin

A direct comparative analysis of 4'-Epi-4'-(2-deoxyfucose)daunomycin with the parent compounds, daunorubicin and doxorubicin, would require specific experimental data that is currently unavailable. However, we can infer potential differences based on the known structural distinctions between daunorubicin and doxorubicin.

Daunorubicin and doxorubicin differ only by a single hydroxyl group on the acetyl side chain of the aglycone at position C-14; doxorubicin has a hydroxyl group, while daunorubicin does not. This seemingly minor difference leads to significant variations in their clinical applications and biological activities. The C-14 hydroxyl group in doxorubicin allows for additional interactions and is thought to contribute to its broader spectrum of anticancer activity.

An analog like this compound would share the same aglycone as daunorubicin but possess a modified sugar. The epimerization at the 4'-position and the presence of a 2-deoxyfucose would primarily affect its interaction with DNA and potentially its recognition by efflux pumps like P-glycoprotein, which is a common mechanism of drug resistance. nih.gov

The sugar moiety of anthracyclines binds in the minor groove of DNA, contributing to the stability of the drug-DNA complex. The nature and orientation of substituents on the sugar are critical for this interaction. Studies have shown that removal of the 4'-hydroxyl group in doxorubicin (creating 4'-deoxydoxorubicin) can lead to increased biological activity, suggesting that this position is sensitive to modification.

Role of Aglycone Modifications in Conjunction with Sugar Moiety Derivatization

The development of new anthracycline analogs often involves modifications to both the aglycone and the sugar moiety to optimize activity and reduce toxicity. For example, removing the methoxy (B1213986) group at the C-4 position of the aglycone in daunorubicin results in idarubicin, which has different pharmacological properties.

Combining aglycone modifications with derivatization of the sugar moiety, such as the introduction of a 4'-epi-2-deoxyfucose, could lead to synergistic effects. An aglycone modification might alter the intercalation geometry, while the modified sugar could fine-tune the minor groove binding or improve cellular uptake. Without specific data, the outcome of such combined modifications on the activity of this compound remains speculative.

Biosynthetic Pathways and Biotechnological Engineering of Anthracycline Glycosides

Natural Production by Streptomyces Strains and Biosynthetic Gene Clusters

Anthracyclines, including the clinically relevant compound daunomycin (also known as daunorubicin), are naturally produced as secondary metabolites by several species of Gram-positive bacteria belonging to the genus Streptomyces. nih.gov Key producers of daunomycin and its derivatives include Streptomyces peucetius and Streptomyces coeruleorubidus. nih.govsecondarymetabolites.org Other related strains, like Streptomyces galilaeus, are known for producing anthracyclines such as aclacinomycins, which possess different glycosylation patterns. mdpi.com

The biosynthesis of these compounds is orchestrated by a large set of genes organized into a contiguous block on the bacterial chromosome known as a Biosynthetic Gene Cluster (BGC). nih.gov The BGC for daunomycin in S. peucetius contains all the genetic information necessary for building the molecule, which occurs in distinct stages. nih.govacs.org First, a type II polyketide synthase (PKS) constructs the tetracyclic aglycone core, ε-rhodomycinone, from simple metabolic precursors (one propionyl-CoA and nine malonyl-CoA units). nih.govresearchgate.net Second, a separate set of genes within the cluster directs the synthesis of the deoxysugar, dTDP-L-daunosamine, from glucose-1-phosphate. nih.gov Finally, tailoring enzymes, including glycosyltransferases, attach the sugar to the aglycone and perform final chemical modifications to yield the mature antibiotic. nih.govnih.gov The discovery and sequencing of these BGCs have been fundamental, providing a genetic blueprint for researchers to modify and redesign anthracycline structures. nih.govmdpi.com

Table 1: Key Streptomyces Strains in Anthracycline Production

| Strain | Natural Product(s) | Relevance |

|---|---|---|

| Streptomyces peucetius | Daunomycin, Doxorubicin (B1662922) | Primary source of daunomycin and a common host for genetic engineering. nih.govnih.gov |

| Streptomyces coeruleorubidus | Daunomycin Glycosides | Another natural producer of daunomycin-related compounds. secondarymetabolites.org |

| Streptomyces galilaeus | Aclacinomycins | Producer of anthracyclines with a trisaccharide chain containing 2-deoxy-L-fucose. mdpi.comacs.org |

| Streptomyces violaceus | β-Rhodomycin | Its glycosyltransferase, RhoG, is involved in glycosylating ε-rhodomycinone. youtube.com |

Glycosyltransferase Enzymes and Their Substrate Specificity in Deoxysugar Transfer

Glycosyltransferases (GTs) are critical tailoring enzymes that catalyze the attachment of a nucleotide-activated deoxysugar donor to an aglycone acceptor, profoundly influencing the biological activity of the final anthracycline. youtube.comnih.gov The daunomycin BGC in S. peucetius encodes the glycosyltransferase DnrS, which is responsible for attaching dTDP-L-daunosamine to the ε-rhodomycinone aglycone. nih.gov

A key feature of many GTs involved in natural product biosynthesis is their relaxed or promiscuous substrate specificity. nih.govebi.ac.uk This enzymatic flexibility allows them to recognize and transfer a variety of deoxysugars or to glycosylate different, but structurally related, aglycones. This property is the cornerstone of glycodiversification efforts.

A particularly relevant enzyme for the synthesis of 4'-Epi-4'-(2-deoxyfucose)daunomycin is AknK, a glycosyltransferase from the aclacinomycin BGC of S. galilaeus. acs.org Aclacinomycin A features a trisaccharide chain where the second sugar is 2-deoxy-L-fucose. Research has demonstrated that AknK is the L-2-deoxyfucosyltransferase responsible for adding this sugar. acs.org Crucially, in vitro studies have shown that AknK can use dTDP-L-2-deoxyfucose as a donor and transfer it to various monoglycosylated anthracyclines, including daunomycin itself, to create novel disaccharide-containing hybrids. acs.org This indicates that AknK can recognize the daunomycinone (B1669838) scaffold, making it a powerful tool for chemoenzymatic and biosynthetic engineering approaches. acs.orgnih.gov

Table 2: Key Glycosyltransferases in Anthracycline Biosynthesis

| Enzyme | Source Organism | Native Function | Relevance for Glycodiversification |

|---|---|---|---|

| DnrS | S. peucetius | Transfers L-daunosamine to ε-rhodomycinone. nih.gov | The native GT in daunomycin biosynthesis; often replaced in engineering efforts. |

| AknK | S. galilaeus | Transfers L-2-deoxyfucose to a rhodosaminyl-aklavinone intermediate. acs.org | Proven to be a flexible L-2-deoxyfucosyltransferase, capable of glycosylating daunomycin. acs.orgnih.gov |

| RhoG | S. violaceus | Glycosylates ε-rhodomycinone in β-rhodomycin biosynthesis. youtube.com | Another example of a GT that recognizes the common ε-rhodomycinone intermediate. |

| ElmGT | Streptomyces sp. | Transfers various deoxysugars in elloramycin (B1244480) biosynthesis. | Exhibits remarkable flexibility, transferring over 20 different deoxysugars. nih.gov |

Advanced Research Methodologies and Future Perspectives for 4 Epi 4 2 Deoxyfucose Daunomycin

Application of Advanced Spectroscopic Techniques (e.g., Cryo-EM, High-Resolution NMR) in Complex Characterization

The biological activity of anthracyclines like daunorubicin (B1662515) is intrinsically linked to their ability to intercalate into DNA and inhibit topoisomerase II. wikipedia.org Understanding the precise structural interactions of 4'-Epi-4'-(2-deoxyfucose)daunomycin with these macromolecules is crucial for elucidating its mechanism of action and potential advantages.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large biomolecular complexes in their near-native states. nih.govwiley.comwiley.com For a complex of this compound with the DNA-topoisomerase II ternary complex, cryo-EM could provide unprecedented insights. It would allow for the direct visualization of how the modified sugar moiety sits (B43327) within the DNA minor groove and how the epimerized 4'-hydroxyl group influences interactions with both the DNA and the enzyme. nih.gov This level of detail is critical for understanding any alterations in the drug's ability to stabilize the DNA-enzyme cleavage complex, which is a key aspect of its cytotoxic effect. wiley.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy offers a powerful complementary approach for studying the dynamics of molecular interactions in solution. researchgate.netnih.govscienceopen.com For this compound, 1D and 2D NMR techniques could be employed to:

Confirm the stereochemistry of the 2-deoxyfucose sugar and the 4'-epimerization.

Analyze the conformational changes in the drug upon binding to DNA oligonucleotides. researchgate.net

Map the specific points of interaction between the drug and DNA, revealing how the fucose moiety and the altered stereocenter affect binding affinity and specificity. nih.gov

Investigate the dynamics of the drug-DNA complex, which can be correlated with its biological activity. nih.gov

The following table summarizes the potential applications of these advanced spectroscopic techniques:

| Spectroscopic Technique | Application to this compound Characterization | Potential Insights |

| Cryo-EM | Structural determination of the drug-DNA-topoisomerase II ternary complex. | High-resolution 3D structure, precise orientation of the modified sugar in the DNA minor groove, and its influence on enzyme interaction. nih.gov |

| High-Resolution NMR | Analysis of drug structure, conformation, and its interaction with DNA in solution. researchgate.netnih.gov | Confirmation of stereochemistry, identification of binding interfaces, and understanding of complex dynamics. researchgate.netnih.gov |

Computational Approaches in Rational Drug Design and Mechanism Prediction

Computational modeling plays an indispensable role in modern drug discovery, enabling the rational design of new compounds and the prediction of their biological activities before their synthesis. nih.gov For this compound, computational approaches would be invaluable.

Molecular Docking simulations could be used to predict the binding mode and affinity of the compound for its DNA target. nih.gov By comparing the docking scores and interaction patterns of this analog with daunorubicin and other derivatives, researchers could hypothesize about its potential efficacy and specificity. These studies could reveal whether the 4'-epi configuration and the 2-deoxyfucose moiety lead to more favorable interactions within the DNA minor groove, potentially enhancing its anticancer activity or reducing off-target effects. nih.gov

Molecular Dynamics (MD) Simulations can provide a more dynamic picture of the drug-DNA interaction over time. MD simulations can be used to:

Assess the stability of the this compound-DNA complex.

Calculate the free energy of binding, providing a more accurate prediction of binding affinity.

These computational studies can guide the synthesis of new, even more potent and selective analogs by identifying key structural features that contribute to the desired biological activity. nih.gov

Development of Novel Chemical Probes and Imaging Tags for Cellular Studies

To understand how this compound behaves within a cellular environment, researchers can utilize chemical probes and imaging tags. These tools allow for the visualization of the drug's uptake, subcellular localization, and interaction with its targets in living cells.

Fluorescent Probes: Anthracyclines, including daunorubicin, possess intrinsic fluorescence, which can be exploited for imaging purposes. nih.gov However, to specifically track the novel analog without interference from other cellular fluorophores, a unique fluorescent tag could be conjugated to the molecule. This would enable high-resolution imaging techniques, such as confocal microscopy and super-resolution microscopy, to monitor its journey within the cell and determine its accumulation in specific organelles, like the nucleus or mitochondria. dovepress.com

Radioisotope Labeling: The synthesis of a radiolabeled version of this compound, for instance by incorporating a radioactive isotope like Iodine-125, could be explored. nih.gov Such a radiopharmaceutical could have dual applications: as a tracer for preclinical imaging studies (e.g., PET or SPECT) to assess its biodistribution and tumor targeting capabilities in vivo, and potentially as a therapeutic agent itself through the emission of Auger electrons. nih.gov

The development of such probes is critical for understanding the pharmacokinetics and pharmacodynamics of this novel analog at a cellular and whole-organism level.

Future Directions in Modifying Glycosyl Moieties for Enhanced Target Specificity and Reduced Off-Target Interactions

The sugar moiety of anthracyclines is a key determinant of their biological activity and toxicity profile. nih.govnih.govnih.gov The design of this compound is a step in this direction, and future research will likely focus on further refining the glycosyl portion of the molecule.

Exploring a Diverse Range of Sugars: The introduction of a 2-deoxyfucose is just one possibility. Future work could involve the synthesis of analogs with a wide variety of other natural and unnatural sugars. The goal would be to identify sugar moieties that enhance the drug's affinity for its target DNA sequences in cancer cells while minimizing interactions with molecules in healthy tissues, particularly the heart, to reduce cardiotoxicity. nih.govnih.gov

Glycosidic Bond Stability: The stability of the glycosidic bond linking the sugar to the aglycone is another critical factor. Modifying the sugar can influence the stability of this bond, which in turn can affect the drug's metabolism and mechanism of action. Future studies will likely investigate how different sugar modifications impact the chemical and enzymatic stability of the glycosidic linkage.

Combinatorial Biosynthesis: Advances in synthetic biology and metabolic engineering offer exciting possibilities for creating novel anthracycline analogs. By manipulating the biosynthetic pathways of anthracycline-producing microorganisms, it may be possible to generate a library of compounds with diverse sugar modifications, including variations in stereochemistry and the addition of different functional groups. nih.gov This approach could accelerate the discovery of new drug candidates with improved therapeutic profiles.

The table below outlines the key areas of future research in modifying the glycosyl moieties of daunorubicin analogs:

| Research Direction | Rationale | Desired Outcome |

| Synthesis of Diverse Sugar Analogs | The nature of the sugar moiety significantly impacts biological activity and toxicity. nih.govnih.gov | Identification of analogs with enhanced tumor cell selectivity and reduced cardiotoxicity. |

| Investigation of Glycosidic Bond Stability | The stability of the glycosidic linkage affects the drug's pharmacokinetics and mechanism. | Optimization of drug stability and delivery to the target site. |

| Combinatorial Biosynthesis | Enables the rapid generation of a wide array of novel analogs. nih.gov | Accelerated discovery of new lead compounds with superior therapeutic properties. |

Q & A

Q. What synthetic methodologies are used to prepare 4'-Epi-4'-(2-deoxyfucose)daunomycin derivatives?

The synthesis involves regioselective protection and modification of the sugar moiety. For example, condensation of intermediates (e.g., 9-deacetyl-9-(2',2'-dimethyl-4'-methoxydioxolan-4'-yl)daunomycinone) with specific epimerization agents (e.g., HgO/HgBr₂ in CH₂Cl₂) enables stereochemical inversion at the 4'-position . Post-synthetic deprotection (e.g., NaOH in acetone-water) yields the final compound. Key steps require rigorous monitoring via HPLC or NMR to confirm epimerization efficiency and purity.

Q. How does structural modification at the 4'-position affect daunomycin’s DNA-binding properties?

Structural modifications alter intercalation and groove-binding dynamics. For instance, daunomycin derivatives with 4'-epi configurations may exhibit reduced binding affinity due to steric hindrance from the inverted sugar moiety, as observed in crystallographic studies of parallel G-quadruplex DNA interactions . Comparative binding assays (e.g., fluorescence quenching, thermal denaturation) under standardized buffer conditions (pH 7.4, 150 mM NaCl) are recommended to quantify affinity changes .

Q. What experimental conditions optimize the stability of 4'-Epi derivatives during in vitro assays?

Stability is pH- and temperature-dependent. Maintain buffers at pH 6.5–7.5 to prevent hydrolysis of the glycosidic bond. Storage at −80°C in anhydrous DMSO or ethanol minimizes degradation. For long-term studies, monitor compound integrity via LC-MS every 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported DNA-binding affinities of daunomycin analogs?

Discrepancies arise from variability in experimental setups (e.g., ionic strength, DNA topology). To standardize results:

- Use consistent DNA models (e.g., calf thymus DNA for random-sequence studies, defined G-quadruplex constructs for telomeric targets) .

- Report binding constants (Kd) with explicit details on buffer composition and temperature.

- Cross-validate with orthogonal methods (e.g., surface plasmon resonance + circular dichroism) .

Q. What strategies enhance the biodegradation of 4'-Epi derivatives in environmental or pharmacological contexts?

Biodegradation efficiency depends on microbial consortia and nutrient availability. For example, Bjerkandera adusta CCBAS 930 degrades daunomycin derivatives optimally in glucose-rich, nitrate-limited media (65% reduction in 20 days). Design experiments with:

Q. How can the antiproliferative activity of 4'-Epi derivatives be dissociated from nonspecific cytotoxicity?

Use triplex-forming oligonucleotide (TFO) conjugates to target DNA sequences selectively. For example, dauno-TFOs bind specific duplex regions without random intercalation, reducing off-target effects. Validate specificity via:

Q. What crystallographic techniques elucidate the interaction of 4'-Epi derivatives with non-canonical DNA structures?

High-resolution X-ray crystallography (≤2.0 Å) is critical. Key steps include:

- Co-crystallizing the compound with parallel G-quadruplex DNA (e.g., d(TGGGGT)₄).

- Resolving stacking interactions at the 5' end and groove occupancy by the deoxyfucose moiety .

- Comparing electron density maps with molecular dynamics simulations to confirm binding modes.

Methodological Considerations

- Data Contradiction Analysis : Address variability in DNA-binding studies by adhering to standardized protocols (e.g., IUPAC-recommended buffer systems) and publishing raw datasets for meta-analysis .

- Experimental Design : Apply PICOT frameworks to define objectives (e.g., Population: cancer cell lines; Intervention: 4'-Epi derivative; Comparison: wild-type daunomycin; Outcome: IC₅₀ reduction; Time: 48-hour exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.